molecular formula C13H18NP B11102269 Benzonitrile, 4-diisopropylphosphino-

Benzonitrile, 4-diisopropylphosphino-

Cat. No.: B11102269
M. Wt: 219.26 g/mol
InChI Key: WCJXNHSGTMPCDL-UHFFFAOYSA-N
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Description

4-(1,1-Diisopropylphosphino)benzonitrile is an organophosphorus compound with the molecular formula C13H18NP. It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a diisopropylphosphino group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Diisopropylphosphino)benzonitrile typically involves the reaction of 4-bromobenzonitrile with diisopropylphosphine. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-(1,1-Diisopropylphosphino)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Diisopropylphosphino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

    Coordination: The phosphine group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

    Coordination: Transition metals like palladium, platinum, or nickel can form complexes with the phosphine group under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Substituted benzonitriles.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

4-(1,1-Diisopropylphosphino)benzonitrile has several scientific research applications, including:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, due to its ability to stabilize metal centers.

    Material Science: It is used in the synthesis of functional materials, including polymers and coordination compounds, which have applications in electronics and photonics.

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.

    Organic Synthesis: It is employed in the synthesis of complex organic molecules due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4-(1,1-Diisopropylphosphino)benzonitrile primarily involves its role as a ligand in coordination chemistry. The phosphine group can donate electron density to transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can undergo oxidative addition, reductive elimination, and other key steps in catalytic cycles, enabling efficient transformations in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylphosphino)benzonitrile: Similar structure but with phenyl groups instead of isopropyl groups.

    4-(Di-tert-butylphosphino)benzonitrile: Similar structure but with tert-butyl groups instead of isopropyl groups.

    4-(Dimethylphosphino)benzonitrile: Similar structure but with methyl groups instead of isopropyl groups.

Uniqueness

4-(1,1-Diisopropylphosphino)benzonitrile is unique due to the steric and electronic effects imparted by the diisopropylphosphino group. The bulkiness of the isopropyl groups can influence the coordination environment around metal centers, potentially leading to different reactivity and selectivity in catalytic processes compared to its analogs with smaller or larger substituents.

Properties

Molecular Formula

C13H18NP

Molecular Weight

219.26 g/mol

IUPAC Name

4-di(propan-2-yl)phosphanylbenzonitrile

InChI

InChI=1S/C13H18NP/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3

InChI Key

WCJXNHSGTMPCDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=C(C=C1)C#N)C(C)C

Origin of Product

United States

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